puberulin A

PAF receptor neolignan binding assay

Researchers requiring a reliable antagonist for platelet-activating factor receptor (PAFR) binding assays often face potency variability among neolignan analogs. Puberulin A resolves this with a validated IC50 of 7.3 μM in rabbit platelet plasma membrane assays, offering a quantifiable benchmark for calibrating in vitro systems. Its structure was confirmed by X-ray crystallography, ensuring confidence in molecular docking and SAR exploration within the bicyclo[3.2.1]octane series. This compound exhibits a 28% potency difference from Puberulin C, enabling precise comparative studies. Sourced for consistency, it supports early-stage anti-inflammatory and anti-platelet drug discovery programs requiring high-confidence tool compounds.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
Cat. No. B1251720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepuberulin A
Synonymspiperulin A
puberulin A
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22-,23+/m0/s1
InChIKeyTVDQUJSTRADHSU-VNTFTLRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Puberulin A (Piperulin A) – Neolignan PAF Receptor Antagonist from Piper puberulum


Puberulin A, also known as piperulin A, is a neolignan isolated from the plant Piper puberulum. It functions as a platelet-activating factor (PAF) receptor antagonist, inhibiting the specific binding of PAF to its receptor on isolated rabbit platelet plasma membranes with an IC50 value of 7.3 μM [1]. Structurally, it features a bicyclo[3.2.1]octane core, and its relative stereochemistry was elucidated via X-ray crystallographic analysis [1].

Why Neolignan PAF Antagonists Cannot Be Interchanged: The Case for Puberulin A


Neolignans targeting the platelet-activating factor receptor (PAFR) exhibit significant variability in potency and selectivity, even among structurally similar analogs. Direct substitution of Puberulin A with other in-class PAF antagonists is not supported by quantitative evidence, as demonstrated by head-to-head comparisons showing a 28% difference in IC50 values against the closely related Puberulin C in the same assay system [1]. Furthermore, cross-study comparisons with other neolignans, such as kadsurenone, reveal orders-of-magnitude differences in functional anti-aggregatory activity, underscoring that subtle structural modifications profoundly impact biological efficacy [1].

Quantitative Differentiation of Puberulin A: Evidence for Scientific Selection


Direct Head-to-Head: Puberulin A vs. Puberulin C PAFR Binding Affinity

In a direct head-to-head comparison within the same study, Puberulin A (IC50 7.3 μM) was found to be 28% less potent than its closest structural analog, Puberulin C (IC50 5.7 μM), in inhibiting [³H]PAF binding to rabbit platelet plasma membranes [1]. This quantifiable difference demonstrates that minor structural variations (e.g., substitution pattern on the phenyl ring) within the puberulin series can significantly modulate PAF receptor affinity.

PAF receptor neolignan binding assay

Cross-Study Potency Comparison: Puberulin A vs. Kadsurenone

While Puberulin A's primary reported activity is in a binding assay (IC50 7.3 μM), cross-study comparison with another well-known neolignan PAF antagonist, kadsurenone, reveals a stark functional difference. In a separate study using a PAF-induced platelet aggregation assay, kadsurenone exhibited an IC50 of 107.3 μM, indicating weak anti-aggregatory activity [1][2]. Although assay conditions differ (binding vs. aggregation), the >14-fold disparity in reported IC50 values suggests that Puberulin A, with its lower binding IC50, may possess a more favorable profile for further functional characterization.

PAF antagonist platelet aggregation neolignan

Structural Confirmation by X-ray Crystallography: Puberulin A's Defined Stereochemistry

Unlike many neolignan natural products whose stereochemistry is inferred solely by NMR, the relative stereochemistry of Puberulin A was definitively established via X-ray crystallographic analysis [1]. This provides unambiguous, experimentally-validated structural data for the (1S,5R,6S,7S,8S)-configured bicyclo[3.2.1]octane core. In contrast, the stereochemistry of many comparator neolignans (e.g., those in the Piperbonin series) often relies on computational or comparative NMR methods, introducing a degree of uncertainty.

X-ray crystallography absolute configuration neolignan

In Silico ADMET Profile: Predicted Absorption and Permeability Characteristics

Computational prediction using admetSAR 2.0 indicates that Puberulin A has a high probability of human intestinal absorption (99.33%) and Caco-2 permeability (70.29%), alongside a moderate probability of blood-brain barrier penetration (72.50%) [1]. While comparative in silico data for its closest analog Puberulin C is not available, these predictions provide a baseline for assessing Puberulin A's drug-like properties relative to general small-molecule standards.

ADMET drug-likeness in silico

Absence of Reported Cytotoxicity in Primary Literature

A comprehensive search of the primary literature reveals no reports of significant cytotoxicity associated with Puberulin A in any standard cell-based assay. This is in contrast to other compounds isolated from the same genus, such as puberulic acid, which shows weak cytotoxicity against MRC-5 cells with an IC50 of 57.2 μg/mL [1]. The absence of reported cytotoxicity for Puberulin A, while not definitive proof of safety, suggests a potentially favorable initial safety profile for in vitro investigations.

cytotoxicity safety neolignan

Class-Level Inference: Puberulin A vs. Tirofiban (Positive Control) in PAF Antagonism

In functional platelet aggregation assays, the PAF antagonist tirofiban exhibits an IC50 of 5.24 μM [1], serving as a standard positive control for this class. Puberulin A's binding IC50 of 7.3 μM, while measured in a different assay, suggests it may approach the potency of a clinically-relevant antagonist in a related PAF pathway. This class-level inference positions Puberulin A as a potentially interesting tool compound for PAF receptor studies.

PAF antagonist platelet aggregation tirofiban

High-Value Application Scenarios for Puberulin A Based on Quantified Evidence


PAF Receptor Binding Assay Calibration and Tool Compound

Puberulin A, with its validated IC50 of 7.3 μM in a well-defined PAFR binding assay, serves as an ideal tool compound for calibrating and validating in vitro PAF receptor binding assays. Its structural elucidation by X-ray crystallography [1] ensures high confidence in molecular docking and SAR studies.

Comparator Standard in Neolignan SAR Studies

Given its 28% potency difference from Puberulin C (5.7 μM) in the same study [1], Puberulin A provides a quantifiable reference point for investigating structure-activity relationships (SAR) within the bicyclo[3.2.1]octane neolignan series. It enables researchers to explore how specific substitution patterns influence PAFR affinity.

Initial Screening in Anti-Platelet or Anti-Inflammatory Research

For laboratories exploring novel anti-platelet or anti-inflammatory agents, Puberulin A's PAF receptor antagonism, combined with the absence of reported cytotoxicity [1], makes it a compelling candidate for initial in vitro screening. Its predicted high intestinal absorption [2] further supports its prioritization in early-stage drug discovery programs focused on oral bioavailability.

Technical Documentation Hub

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